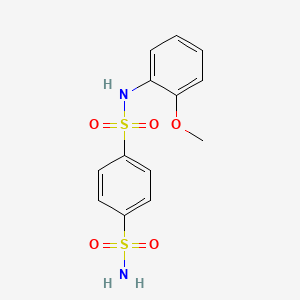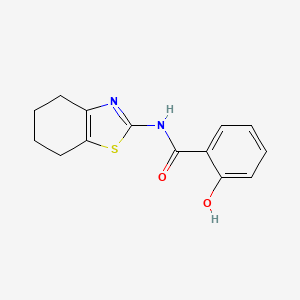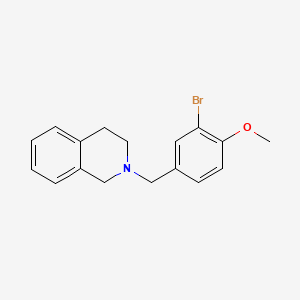
N-(2-methoxyphenyl)benzene-1,4-disulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)benzene-1,4-disulfonamide is a useful research compound. Its molecular formula is C13H14N2O5S2 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-methoxyphenyl)-1,4-benzenedisulfonamide is 342.03441390 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of N-(2-methoxyphenyl)benzene-1,4-disulfonamide is dihydrofolate reductase (DHFR) . DHFR is a key enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), which is the precursor of the co-factors required for the biosynthesis of purine nucleotides, thymidine (precursor for DNA replication), and several amino acids .
Mode of Action
The compound interacts with DHFR, inhibiting its function . This inhibition disrupts the conversion of DHF to THF, thereby affecting the biosynthesis of purine nucleotides and thymidine . The disruption of these biochemical pathways can lead to the inhibition of cell growth and proliferation, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The inhibition of DHFR affects the folate cycle, which is crucial for the synthesis of purine nucleotides and thymidine . These molecules are essential for DNA replication and repair, and their depletion can lead to cell cycle arrest and apoptosis .
Result of Action
The inhibition of DHFR by this compound can lead to the disruption of DNA synthesis and cell cycle progression, resulting in cell death . This makes the compound a potential candidate for the treatment of diseases characterized by rapid cell proliferation, such as cancer .
Biochemische Analyse
Biochemical Properties
N-(2-methoxyphenyl)benzene-1,4-disulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of oxidative phosphorylation. This compound interacts with enzymes such as Complex I of the mitochondrial electron transport chain, inhibiting its function and subsequently reducing adenosine triphosphate (ATP) production . The interaction between this compound and Complex I is characterized by binding to the enzyme’s active site, leading to a decrease in electron flow and ATP synthesis. Additionally, this compound has been shown to interact with other biomolecules, including various proteins involved in cellular metabolism and signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of oxidative phosphorylation by this compound leads to a decrease in ATP levels, which can trigger cellular stress responses and alter gene expression patterns . Furthermore, this compound has been observed to affect cell signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in cellular energy homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The primary mechanism of action involves the inhibition of Complex I in the mitochondrial electron transport chain . By binding to the active site of Complex I, this compound disrupts the normal electron flow, leading to a reduction in ATP production. This inhibition can result in a cascade of molecular events, including the activation of stress response pathways and changes in gene expression. Additionally, this compound may interact with other enzymes and proteins, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged inhibition of oxidative phosphorylation . Over extended periods, degradation products may form, potentially altering the compound’s efficacy and cellular impact. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits oxidative phosphorylation without causing significant toxicity . At higher doses, this compound can induce toxic effects, including mitochondrial dysfunction and cellular apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal inhibition of oxidative phosphorylation with minimal adverse effects. Beyond this range, the compound’s toxicity increases, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative phosphorylation. This compound interacts with enzymes such as Complex I, leading to the inhibition of ATP production . The disruption of this metabolic pathway can result in altered metabolic flux and changes in metabolite levels. Additionally, this compound may influence other metabolic pathways by interacting with enzymes and cofactors involved in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cellular membranes via specific transporters, allowing it to reach its target sites within the mitochondria . Once inside the cell, this compound may bind to proteins that facilitate its distribution and localization. The accumulation of this compound in specific cellular compartments can enhance its inhibitory effects on oxidative phosphorylation.
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting the mitochondria. The presence of targeting signals or post-translational modifications may direct this compound to the mitochondrial compartment, where it exerts its inhibitory effects on Complex I . The localization of this compound within the mitochondria is crucial for its function, as it allows for direct interaction with the electron transport chain and modulation of ATP production.
Eigenschaften
IUPAC Name |
4-N-(2-methoxyphenyl)benzene-1,4-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S2/c1-20-13-5-3-2-4-12(13)15-22(18,19)11-8-6-10(7-9-11)21(14,16)17/h2-9,15H,1H3,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYYEQBEHQAZTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(3,5-dimethylphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5639128.png)
![ethyl 4-[2-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]-1-piperazinecarboxylate](/img/structure/B5639129.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(methylthio)propanoyl]-3-piperidinyl}methanol](/img/structure/B5639139.png)


![(4Z)-2-(3-bromophenyl)-4-[(dimethylamino)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5639169.png)
![(3S*,4R*)-1-[(3-chloro-4-fluorophenoxy)acetyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5639173.png)
![9-(3-cyclohexen-1-ylcarbonyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5639180.png)
![2-{[(4-carboxyphenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5639181.png)
![(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5639187.png)
![(4-chloro-2-ethylpyrazol-3-yl)-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]methanone](/img/structure/B5639198.png)
